4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile

CAS No.: 927703-20-6

Cat. No.: VC2872952

Molecular Formula: C14H19N3O

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927703-20-6 |

|---|---|

| Molecular Formula | C14H19N3O |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | 4-(4-ethylpiperazin-1-yl)-3-methoxybenzonitrile |

| Standard InChI | InChI=1S/C14H19N3O/c1-3-16-6-8-17(9-7-16)13-5-4-12(11-15)10-14(13)18-2/h4-5,10H,3,6-9H2,1-2H3 |

| Standard InChI Key | PQYJZNRENLHALQ-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)OC |

| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)OC |

Introduction

Chemical Structure and Identity

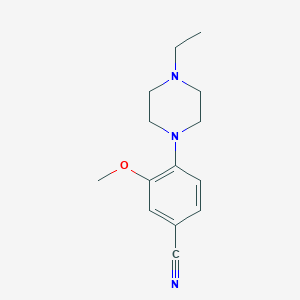

4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile is identified by its CAS registry number 927703-20-6 . The compound contains a benzonitrile core with a methoxy group at position 3 and a 4-ethylpiperazin-1-yl substituent at position 4. This arrangement creates a molecule with multiple functional groups that influence its reactivity and physicochemical properties.

Molecular Specifications

The molecular characteristics of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile are summarized in the following table:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 927703-20-6 |

| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)OC |

| InChI | InChI=1S/C14H19N3O/c1-3-16-6-8-17(9-7-16)13-5-4-12(11-15)10-14(13)18-2/h4-5,10H,3,6-9H2,1-2H3 |

| InChI Key | PQYJZNRENLHALQ-UHFFFAOYSA-N |

Structural Features

The compound features several key structural elements:

-

A benzonitrile core with a cyano group (-C≡N) providing polarization and potential for hydrogen bonding interactions

-

A methoxy (-OCH₃) substituent at position 3, contributing electron density to the aromatic ring

-

A 4-ethylpiperazin-1-yl group at position 4, incorporating a secondary amine functional group with a tertiary amine bearing an ethyl substituent

-

The piperazine ring exists in a chair conformation, typical of six-membered saturated heterocycles

Physical Properties

The physical properties of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile are essential for understanding its behavior in various applications and formulations.

Appearance and Basic Properties

While specific information about the physical appearance of this compound is limited in the search results, similar benzonitrile derivatives typically present as crystalline solids . The presence of the aromatic ring and nitrile group contributes to its relatively high melting point, while the piperazine moiety introduces basic character to the molecule.

Solubility Profile

The compound's solubility is influenced by its polarized structure:

Analytical Identification

Spectroscopic Properties

The compound can be identified and characterized using various spectroscopic techniques:

-

NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for:

-

Aromatic protons (6.5-8.0 ppm)

-

Methoxy protons (~3.8 ppm)

-

Ethyl group protons (triplet ~1.0-1.2 ppm for CH₃ and quartet ~2.4-2.6 ppm for CH₂)

-

Piperazine ring protons (~2.5-3.5 ppm)

-

-

Infrared Spectroscopy: Characteristic absorption bands would include:

-

C≡N stretching (~2200-2240 cm⁻¹)

-

C-O-C stretching for methoxy group (~1250-1270 cm⁻¹)

-

Aromatic C=C stretching (~1400-1600 cm⁻¹)

-

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 245, with fragmentation patterns characteristic of piperazine derivatives.

Related Compounds and Structural Analogues

Several structural analogues of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile have been reported in the literature:

-

4-(4-Methylpiperazin-1-yl)-3-methoxybenzonitrile: A close analogue with a methyl group replacing the ethyl substituent on the piperazine

-

Various piperazinium salts including:

These related compounds provide context for understanding the chemical behavior and potential applications of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume